Methyl-b-cyclodextrin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

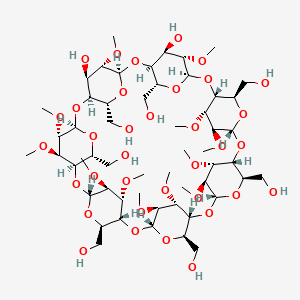

(1S,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,33R,35R,36R,37S,38R,39S,40R,41S,42R,43S,44R,45S,46R,47S,48R,49S)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-37,39,40,41,42,43,44,45,46,47,48,49-dodecamethoxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H94O35/c1-64-36-28(63)30-21(14-56)76-48(36)83-29-20(13-55)77-49(37(65-2)27(29)62)85-31-22(15-57)79-51(44(72-9)38(31)66-3)87-33-24(17-59)81-53(46(74-11)40(33)68-5)89-35-26(19-61)82-54(47(75-12)42(35)70-7)88-34-25(18-60)80-52(45(73-10)41(34)69-6)86-32-23(16-58)78-50(84-30)43(71-8)39(32)67-4/h20-63H,13-19H2,1-12H3/t20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36+,37+,38-,39-,40-,41-,42-,43+,44+,45+,46+,47+,48-,49-,50-,51-,52-,53-,54-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOUYRAONFXZSI-SBHWVFSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C2C(OC1OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(C(C7OC)OC)OC8C(OC(O2)C(C8O)OC)CO)CO)CO)CO)CO)CO)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]2[C@H](O[C@@H]1O[C@@H]3[C@H](O[C@@H]([C@H]([C@@H]3OC)OC)O[C@@H]4[C@H](O[C@@H]([C@H]([C@@H]4OC)OC)O[C@@H]5[C@H](O[C@@H]([C@H]([C@@H]5OC)OC)O[C@@H]6[C@H](O[C@@H]([C@H]([C@@H]6OC)OC)O[C@@H]7[C@H](O[C@@H]([C@H]([C@@H]7OC)OC)O[C@@H]8[C@H](O[C@H](O2)[C@H]([C@@H]8O)OC)CO)CO)CO)CO)CO)CO)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H94O35 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1303.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Methyl-β-cyclodextrin

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Methyl-β-cyclodextrin (MβCD)

Methyl-β-cyclodextrin (MβCD) is a chemically modified cyclic oligosaccharide, a derivative of β-cyclodextrin. It is composed of seven α-(1,4) linked glucopyranose units, forming a truncated cone or doughnut-shaped structure.[1][2] This unique conformation creates a molecule with a hydrophilic exterior, rendering it highly water-soluble, and a lipophilic (hydrophobic) internal cavity.[1][2] The methylation of the hydroxyl groups on the glucose units enhances its aqueous solubility and stability compared to its parent compound, β-cyclodextrin.[3]

The key to MβCD's utility in biological research and pharmaceutical applications lies in its ability to form inclusion complexes.[3] The hydrophobic interior cavity has a high affinity for lipophilic molecules of appropriate size, such as cholesterol, effectively sequestering them from their environment.[1][2] This property makes MβCD an invaluable tool for acutely and efficiently depleting cholesterol from cellular membranes, thereby enabling the study of cholesterol-dependent cellular processes.[4][5]

Core Mechanism of Action: Cholesterol Extraction

The primary mechanism of action of MβCD is the extraction of cholesterol from cellular membranes. This process is driven by the partitioning of cholesterol between the plasma membrane and the MβCD molecule in the aqueous phase.

Molecular Interaction and Sequestration

MβCD does not actively "pull" cholesterol from the membrane. Instead, it acts as a high-affinity sink in the extracellular medium. Cholesterol molecules are in a constant, dynamic equilibrium, transiently leaving the membrane and entering the aqueous phase. MβCD in the medium efficiently captures these transiently exposed cholesterol molecules within its hydrophobic cavity.[6] This sequestration prevents the cholesterol from re-inserting into the membrane, thus shifting the equilibrium towards net efflux from the cell.[6] The process is biphasic, with an initial rapid phase of extraction followed by a slower phase that approaches a maximum level of depletion for a given MβCD concentration.[4]

The extraction efficiency is dependent on several factors, including MβCD concentration, incubation time, temperature, and the specific cell type being studied.[7] MβCD is considered the most efficient of the β-cyclodextrin derivatives for cholesterol removal.[7]

Impact on Cell Membranes and Lipid Rafts

Cholesterol is not uniformly distributed within the plasma membrane. It is a critical organizing component of specialized microdomains known as lipid rafts.[5][8] These are dynamic, liquid-ordered domains enriched in cholesterol, sphingolipids, and specific proteins.[9][10]

By depleting cholesterol, MβCD disrupts the structural integrity of these lipid rafts.[6][10][11] This has profound consequences:

-

Increased Membrane Fluidity: Cholesterol generally decreases the fluidity of the phospholipid bilayer. Its removal by MβCD can lead to an increase in overall membrane fluidity.[10][11]

-

Disorganization of Rafts: The extraction of cholesterol leads to the disorganization and coalescence of lipid raft components.[10][11] This can cause the dissociation of raft-associated proteins or their redistribution into non-raft regions of the membrane.[12]

-

Altered Membrane Permeability: Since cholesterol helps maintain the permeability barrier of the membrane, significant depletion can compromise membrane integrity.[4][5] High concentrations of MβCD (>10 mM) or prolonged exposure can lead to cell death.[7]

-

Changes in Membrane Tension: Cholesterol depletion has been shown to increase cell membrane tension.[13]

It is crucial to note that MβCD is not specific to any single pool of cholesterol and can extract it from both raft and non-raft domains of the plasma membrane, as well as from intracellular membranes.[4][7]

Downstream Cellular Effects & Signaling Pathways

Lipid rafts function as critical signaling platforms by concentrating or excluding key signaling molecules.[9][11] The disruption of these platforms by MβCD-mediated cholesterol depletion can therefore modulate a wide array of cellular signaling pathways.

T-Cell Receptor (TCR) Signaling

A well-studied example is the T-cell activation cascade. In T lymphocytes, essential signaling proteins like the kinase Lck and the adapter protein LAT are localized to lipid rafts.[9]

-

Before MβCD: Upon T-cell receptor (TCR) engagement, these molecules are brought into proximity within the raft, initiating a phosphorylation cascade that leads to T-cell activation.

-

After MβCD: Cholesterol depletion disrupts the rafts, affecting the recruitment and activation of molecules like Lck and LAT.[10][11] This can transiently induce tyrosine phosphorylation of multiple proteins, including ZAP-70 and LAT, and activate the Ras-ERK pathway.[9]

Other Affected Processes

Beyond TCR signaling, cholesterol depletion impacts numerous other cellular functions:

-

Endocytosis: MβCD treatment strongly inhibits clathrin-dependent endocytosis of molecules like transferrin and EGF.[14]

-

GPCR Signaling: The activity of G-protein coupled receptors, such as the Adenosine A2a Receptor, can be diminished following cholesterol depletion, leading to reduced downstream signaling (e.g., lower cAMP production).[15]

-

Virus Entry: The entry of certain viruses that rely on cholesterol-rich domains for cellular entry can be inhibited by MβCD.[6]

-

Adipokine Secretion: In adipocytes, cholesterol depletion can acutely increase the secretion of adiponectin.[16]

Quantitative Data Summary

The effects of MβCD are highly dependent on concentration and cell type. The following tables summarize typical quantitative data reported in the literature.

Table 1: Concentration-Dependent Cholesterol Depletion

| Cell Type | MβCD Concentration | Incubation Time | Cholesterol Depletion (%) | Reference |

|---|---|---|---|---|

| Jurkat T cells | 2.5 mM | 15 min | ~40% | [4] |

| Jurkat T cells | 5.0 mM | 15 min | ~55% | [4] |

| Jurkat T cells | 10.0 mM | 15 min | ~65% | [4] |

| HeLa cells | 10.0 mM | - | ~90% | [6] |

| HEK293 cells | 5.0 mM | 30 min | ~58% | [15] |

| 3T3-L1 adipocytes | 4.0 mM | 60 min | ~50% |[16] |

Table 2: Effects on Cellular Processes

| Process Affected | Cell Type | MβCD Concentration | Observation | Reference |

|---|---|---|---|---|

| Transferrin Endocytosis | HEp-2 | 10 mM | >50% inhibition | [14] |

| Membrane Fluidity (Lipid Rafts) | T-cells (Elderly) | 0.5 - 10 mM | Increased fluidity | [11] |

| Membrane Tension | HeLa cells | 1 mM | Increased membrane tension | [13] |

| A2aR Signaling (cAMP) | HEK293 | 5 mM | Diminished downstream signaling |[15] |

Detailed Experimental Protocols

Protocol: Acute Cholesterol Depletion of Cultured Cells

This protocol provides a general framework for depleting cholesterol from either suspension or adherent cells using MβCD.

Materials:

-

Methyl-β-cyclodextrin (MβCD) powder

-

Serum-free cell culture medium (e.g., RPMI, DMEM)

-

25 mM HEPES buffer

-

Phosphate-buffered saline (PBS)

-

Cells of interest (e.g., Jurkat T cells, HeLa)

-

Centrifuge and tubes

-

37°C incubator

Procedure:

-

Cell Preparation:

-

For suspension cells (e.g., Jurkat), grow to a density not exceeding 80% confluency.[4]

-

For adherent cells, grow to ~80% confluency.[4]

-

Harvest the cells and count them. Transfer the desired number to a centrifuge tube.

-

Wash the cells twice with serum-free medium to remove any serum components that may interfere with MβCD.[4]

-

Resuspend the cells in serum-free medium at a working concentration (e.g., 20 x 10⁶ cells/mL for a final treatment concentration of 10 x 10⁶ cells/mL).[4]

-

-

Preparation of MβCD Solution:

-

Always prepare MβCD solutions fresh.[4]

-

Dissolve the desired amount of MβCD powder in serum-free medium supplemented with 25 mM HEPES. For example, to make a 10 mM working solution, dissolve the appropriate mass in your medium. Vortex to ensure it is fully dissolved.

-

-

Cholesterol Depletion Treatment:

-

Mix the cell suspension with the MβCD solution at a 1:1 ratio to achieve the final desired MβCD concentration and cell density.[4] (e.g., mix 1 mL of 20 x 10⁶ cells/mL with 1 mL of 10 mM MβCD for a final concentration of 5 mM MβCD and 10 x 10⁶ cells/mL).

-

Incubate the mixture at 37°C for a specified time, typically 15-30 minutes.[4]

-

During incubation, gently agitate the tubes intermittently to keep suspension cells from settling.[4]

-

-

Post-Treatment:

-

Immediately after incubation, proceed with downstream analysis.[4] This may involve pelleting the cells by centrifugation, washing with PBS, and then lysing for biochemical analysis or preparing for microscopy.

-

Crucial Control: To confirm that observed effects are due to cholesterol depletion and not an artifact of MβCD itself, a "cholesterol-replete" or "cholesterol-matched" control should be used. This involves treating cells with MβCD that has been pre-complexed with cholesterol.[6][7]

-

References

- 1. alfachemic.com [alfachemic.com]

- 2. 甲基-β-环糊精 powder, BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]

- 3. Blog Series 1: The Basics of Cyclodextrins | Blog | Biosynth [biosynth.com]

- 4. diva-portal.org [diva-portal.org]

- 5. Cholesterol Depletion Using Methyl-β-cyclodextrin [diva-portal.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cholesterol Depletion Using Methyl-β-cyclodextrin | Springer Nature Experiments [experiments.springernature.com]

- 9. Cholesterol depletion disrupts lipid rafts and modulates the activity of multiple signaling pathways in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of methyl-beta-cyclodextrin on T lymphocytes lipid rafts with aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cholesterol Depletion by MβCD Enhances Cell Membrane Tension and Its Variations-Reducing Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Extraction of Cholesterol with Methyl-β-Cyclodextrin Perturbs Formation of Clathrin-coated Endocytic Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Membrane Cholesterol Depletion Reduces Downstream Signaling Activity of the Adenosine A2a Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Methyl-β-cyclodextrin: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, properties, and applications of Methyl-β-cyclodextrin (MβCD) for research purposes. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge and methodologies to effectively utilize MβCD in their studies. This guide covers the core physicochemical properties of MβCD, its primary mechanism of action through cholesterol depletion, and its subsequent impact on cellular signaling pathways. Detailed experimental protocols and visual diagrams are provided to facilitate practical application and understanding.

Structure and Physicochemical Properties of Methyl-β-cyclodextrin

Methyl-β-cyclodextrin is a derivative of β-cyclodextrin, a cyclic oligosaccharide composed of seven α-1,4-linked glucopyranose units. The methylation of the hydroxyl groups on the exterior of the cyclodextrin (B1172386) cone enhances its aqueous solubility and stability compared to its parent molecule. The defining structural feature of MβCD is its toroidal shape, which creates a hydrophobic inner cavity and a hydrophilic exterior. This unique structure allows MβCD to encapsulate nonpolar molecules, such as cholesterol, within its cavity, effectively sequestering them from the cellular environment.

The key physicochemical properties of MβCD are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₅₄H₉₄O₃₅ | [1] |

| Average Molecular Weight | ~1303.3 g/mol | [1][2] |

| Solubility in Water (25°C) | 800 g/L | [3] |

| Other Solubilities | Soluble in methanol, ethanol, acetone, pyridine, DMSO, and DMF | [3] |

| Physical State | White powder | [4] |

| Odor | Characteristic | [4] |

Mechanism of Action: Cholesterol Depletion and Lipid Raft Disruption

The primary and most widely studied application of MβCD in a research context is its ability to selectively extract cholesterol from cellular membranes.[5][6] This property makes it an invaluable tool for studying the roles of cholesterol and cholesterol-rich membrane microdomains, known as lipid rafts, in various cellular processes.

Lipid rafts are dynamic assemblies of cholesterol, sphingolipids, and specific proteins that are involved in a multitude of cellular functions, including signal transduction, protein trafficking, and virus entry.[7] By sequestering cholesterol, MβCD disrupts the integrity of these lipid rafts, leading to the dissociation of raft-associated proteins and the modulation of downstream signaling pathways.[7][8]

The process of cholesterol depletion is dependent on the concentration of MβCD, the incubation time, and the cell type.[9] High concentrations of MβCD (5–10 mM) for prolonged periods (>2 hours) can remove up to 80–90% of total cellular cholesterol.[9] However, such extensive depletion can lead to cytotoxicity, making it crucial to optimize experimental conditions to achieve the desired level of cholesterol removal without compromising cell viability.[10]

Visualizing the Impact of MβCD on the Cell Membrane

The following diagram illustrates the mechanism by which MβCD extracts cholesterol from the plasma membrane, leading to the disruption of lipid rafts.

Impact on Cellular Signaling Pathways

The disruption of lipid rafts by MβCD has profound effects on a variety of cellular signaling pathways that are dependent on the spatial organization of receptors and signaling molecules within the membrane.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Several studies have shown that MβCD-mediated cholesterol depletion can modulate NF-κB signaling.[11] The disruption of lipid rafts can affect the localization and activity of upstream signaling components, such as Toll-like receptors (TLRs) and their associated adaptors, which can in turn influence the activation of the IκB kinase (IKK) complex and the subsequent translocation of NF-κB to the nucleus.[12]

The following diagram illustrates the points at which MβCD can influence the NF-κB signaling cascade.

TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is crucial for regulating cell growth, differentiation, and extracellular matrix production. The TGF-β receptors and their downstream signaling molecules, the Smad proteins, can be localized to lipid rafts. Consequently, MβCD treatment can alter the efficiency of TGF-β signaling.[13] Cholesterol depletion has been shown to enhance TGF-β-induced Smad phosphorylation and subsequent nuclear translocation, potentially by altering receptor clustering and internalization.[13][14]

The diagram below outlines the influence of MβCD-induced cholesterol depletion on the TGF-β/Smad signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments involving MβCD. It is crucial to optimize these protocols for specific cell types and experimental goals.

Protocol for Acute Cholesterol Depletion in Cultured Cells

This protocol describes a general procedure for the acute removal of cholesterol from cultured cells using MβCD.

Materials:

-

Methyl-β-cyclodextrin (MβCD) powder

-

Serum-free cell culture medium (e.g., DMEM or RPMI-1640)

-

Phosphate-buffered saline (PBS)

-

Cultured cells (adherent or in suspension)

-

Trypan blue solution (for viability assessment)

-

Cholesterol quantification kit

Procedure:

-

Preparation of MβCD Stock Solution:

-

Dissolve MβCD powder in serum-free medium to the desired stock concentration (e.g., 50 mM).

-

Sterile-filter the solution through a 0.22 µm filter.

-

The stock solution can be stored at 4°C for several weeks.

-

-

Cell Preparation:

-

Adherent cells: Seed cells in appropriate culture vessels and grow to 70-80% confluency.

-

Suspension cells: Grow cells to the desired density in suspension culture.

-

-

Cholesterol Depletion:

-

Wash the cells twice with pre-warmed, serum-free medium to remove any residual serum components.

-

Prepare working concentrations of MβCD by diluting the stock solution in serum-free medium. Typical working concentrations range from 1 mM to 10 mM.

-

Incubate the cells with the MβCD solution at 37°C for a specified duration (typically 30-60 minutes). The optimal incubation time should be determined empirically.[15]

-

For control experiments, incubate a parallel set of cells with serum-free medium alone.

-

-

Post-Depletion Processing:

-

After incubation, remove the MβCD-containing medium and wash the cells three times with warm PBS to remove residual MβCD.

-

The cells are now ready for downstream applications (e.g., signaling pathway analysis, drug treatment).

-

-

Assessment of Cholesterol Depletion and Cell Viability:

-

To quantify the extent of cholesterol removal, lyse a subset of the treated and control cells and measure the cholesterol content using a commercially available cholesterol quantification assay.

-

To assess cell viability, perform a trypan blue exclusion assay. A viability of >90% is generally considered acceptable.[10]

-

Workflow for Investigating MβCD in Drug Delivery

MβCD is widely used in drug formulation to enhance the solubility and bioavailability of poorly water-soluble drugs.[16] The following diagram outlines a typical workflow for studying the use of MβCD as a drug delivery vehicle.

Conclusion

Methyl-β-cyclodextrin is a versatile and powerful tool for researchers across various disciplines. Its ability to selectively manipulate cellular cholesterol levels provides a unique opportunity to investigate the intricate roles of cholesterol and lipid rafts in fundamental cellular processes. By understanding its structure, properties, and mechanisms of action, and by employing carefully designed experimental protocols, scientists can effectively harness the potential of MβCD to advance our understanding of cell biology and to develop novel therapeutic strategies. This guide serves as a foundational resource to aid in the successful application of MβCD in research and development.

References

- 1. Methyl beta-cyclodextrin | C54H94O35 | CID 51051622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl--cyclodextrin | C54H94O35 | CID 75607519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl-beta-cyclodextrin, average Mw 1310 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. carlroth.com [carlroth.com]

- 5. Cholesterol Depletion Using Methyl-β-cyclodextrin | Springer Nature Experiments [experiments.springernature.com]

- 6. Cholesterol depletion using methyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lipid Raft Disruption by Cholesterol Depletion Enhances Influenza A Virus Budding from MDCK Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MβCD inhibits SFTSV entry by disrupting lipid raft structure of the host cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. diva-portal.org [diva-portal.org]

- 11. The effect of surface topography on early NFκB signaling in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Complexation with Random Methyl-β-Cyclodextrin and (2-Hidroxypropyl)-β-Cyclodextrin Enhances In Vivo Anti-Fibrotic and Anti-Inflammatory Effects of Chrysin via the Inhibition of NF-κB and TGF-β1/Smad Signaling Pathways and Modulation of Hepatic Pro/Anti-Fibrotic miRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cholesterol depletion enhances TGF-β Smad signaling by increasing c-Jun expression through a PKR-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Galectin-3 in acute myocardial infarction: from molecular mechanisms to clinical translation [frontiersin.org]

- 15. med.upenn.edu [med.upenn.edu]

- 16. mdpi.com [mdpi.com]

The Impact of Methylation on β-Cyclodextrin: A Technical Guide to Enhanced Solubility and Functionality

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significant effects of methylation on the physicochemical properties and functional performance of β-cyclodextrin (β-CD). By examining the core principles of solubility enhancement and inclusion complex formation, this document provides a comprehensive resource for leveraging methylated β-cyclodextrins (Me-β-CDs) in advanced scientific applications, particularly in the realm of drug development and delivery.

Introduction to β-Cyclodextrin and the Significance of Methylation

β-cyclodextrin is a cyclic oligosaccharide composed of seven α-1,4-linked glucopyranose units, forming a truncated cone-like structure. This unique architecture features a hydrophilic exterior and a hydrophobic inner cavity, enabling it to encapsulate a wide variety of guest molecules to form non-covalent inclusion complexes.[1][2] This property has established β-CD as a valuable excipient in the pharmaceutical industry for improving the solubility, stability, and bioavailability of poorly water-soluble drugs.[3][4]

However, the practical application of native β-CD is often hampered by its relatively low aqueous solubility, a consequence of strong intramolecular hydrogen bonding between the secondary hydroxyl groups on the wider rim of the cyclodextrin (B1172386).[5][6] Methylation, the substitution of hydroxyl groups with methyl groups, is a key chemical modification that dramatically enhances the water solubility of β-CD.[3][6] This increased solubility, along with altered complexation characteristics, makes methylated β-cyclodextrins highly effective solubilizers and versatile tools in formulation science.[7][8]

The Structural Impact of Methylation

The methylation of β-cyclodextrin disrupts the intramolecular hydrogen bonds that contribute to its crystalline structure and limited water solubility. By replacing the hydrogen atoms of the hydroxyl groups with bulkier methyl groups, the rigidity of the cyclodextrin ring is altered, and its ability to pack into a crystal lattice is diminished. This leads to a more amorphous structure with a significantly increased affinity for water molecules.[9]

The degree of substitution (DS), referring to the average number of methyl groups per glucopyranose unit, and the position of methylation (at the C-2, C-3, or C-6 hydroxyl groups) can be controlled to fine-tune the physicochemical properties of the resulting methylated β-cyclodextrin derivative.[7] Commonly used methylated derivatives include randomly methylated-β-cyclodextrin (RAMEB or RM-β-CD) and heptakis(2,6-di-O-methyl)-β-cyclodextrin.

Enhanced Aqueous Solubility

The most significant effect of methylation on β-cyclodextrin is the dramatic increase in its aqueous solubility. This enhancement is a direct result of the disruption of the intramolecular hydrogen bonding network present in the native β-CD molecule.

| Compound | Aqueous Solubility ( g/100 mL at 25°C) |

| β-Cyclodextrin (β-CD) | ~1.85 |

| Randomly Methylated-β-Cyclodextrin (RAMEB) | 50 - 70 |

| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | > 60 |

| Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | > 50 |

Note: Solubility values are approximate and can vary based on the specific degree of substitution and manufacturing process.

The enhanced solubility of methylated β-cyclodextrins is a key factor in their superior performance as solubilizing agents for poorly water-soluble drugs.[9][10]

Impact on Inclusion Complex Formation and Function

Methylation not only increases the solubility of the cyclodextrin itself but also influences its ability to form stable inclusion complexes with guest molecules. The introduction of methyl groups can modify the hydrophobicity and geometry of the cyclodextrin cavity, leading to changes in binding affinity and selectivity.

Generally, methylation enhances the stability of host-guest complexes.[5][6] This is attributed to an increase in hydrophobic interactions between the methylated cavity and the non-polar guest molecule. The degree of methylation plays a crucial role, with an optimal number of methyl groups leading to the highest binding constants for specific guest molecules.[7] For instance, a degree of substitution of around 14 methyl groups per β-cyclodextrin ring has been found to be highly effective for solubilizing various compounds.[7]

The enhanced binding affinity translates to improved functional performance in various applications, including:

-

Increased Drug Solubility and Dissolution: More stable complexes lead to a greater increase in the apparent solubility of the guest drug.[3][4]

-

Enhanced Bioavailability: By keeping the drug in a dissolved state, methylated cyclodextrins can improve its absorption in the body.[3][4]

-

Improved Drug Stability: Encapsulation within the methylated cyclodextrin cavity can protect sensitive drug molecules from degradation.[8]

Experimental Protocols for Characterization

A thorough characterization of methylated β-cyclodextrin inclusion complexes is essential for their effective application. The following are key experimental protocols used to evaluate their properties.

Phase Solubility Studies (Higuchi-Connors Method)

This method is widely used to determine the stoichiometry and binding constant (K) of cyclodextrin inclusion complexes.[11][12]

Protocol:

-

Prepare a series of aqueous solutions with increasing concentrations of the methylated β-cyclodextrin.

-

Add an excess amount of the poorly soluble guest drug to each cyclodextrin solution.

-

Agitate the suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).

-

Filter the suspensions to remove the undissolved drug.

-

Determine the concentration of the dissolved drug in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

-

Plot the concentration of the dissolved drug against the concentration of the methylated β-cyclodextrin.

-

The stoichiometry and binding constant can be calculated from the slope and intercept of the linear portion of the phase solubility diagram.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that provides a complete thermodynamic profile of the binding interaction between the host (cyclodextrin) and guest (drug) molecules, including the binding constant (K), enthalpy change (ΔH), and entropy change (ΔS).[13][14][15]

Protocol:

-

Prepare solutions of the methylated β-cyclodextrin and the guest drug in the same buffer.

-

Load the cyclodextrin solution into the sample cell of the ITC instrument and the drug solution into the titration syringe.

-

Perform a series of small, sequential injections of the drug solution into the cyclodextrin solution while monitoring the heat change.

-

The resulting data is a plot of heat change per injection versus the molar ratio of the reactants.

-

Fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY), is invaluable for elucidating the three-dimensional structure of the inclusion complex in solution.[16][17][18]

Protocol:

-

Prepare solutions of the methylated β-cyclodextrin, the guest drug, and their complex in a suitable deuterated solvent (e.g., D₂O).

-

Acquire 1D ¹H NMR spectra to observe chemical shift changes upon complexation.

-

Acquire a 2D ROESY spectrum of the inclusion complex.

-

The presence of cross-peaks between the protons of the cyclodextrin cavity (H3 and H5) and the protons of the guest molecule provides direct evidence of inclusion and reveals the orientation of the guest within the cavity.[19][20]

Solid-State Characterization

Techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Powder Diffraction (XRPD) are used to confirm the formation of the inclusion complex in the solid state.[21][22][23]

-

DSC: The disappearance or shifting of the melting point endotherm of the guest molecule in the thermogram of the complex indicates its inclusion within the cyclodextrin cavity.[22][23]

-

FTIR: Changes in the vibrational frequencies of the guest molecule upon complexation can be observed, indicating the formation of the inclusion complex.

-

XRPD: The diffraction pattern of the inclusion complex will be different from that of the physical mixture of the individual components, often showing a more amorphous character.[21]

Conclusion

The methylation of β-cyclodextrin is a highly effective strategy for overcoming the solubility limitations of the native molecule and for enhancing its functional performance as a complexing agent. The resulting methylated derivatives exhibit significantly increased aqueous solubility and often form more stable inclusion complexes with a wide range of guest molecules. This makes them invaluable tools in pharmaceutical research and development for the formulation of poorly soluble drugs. A thorough understanding and application of the characterization techniques outlined in this guide are crucial for the successful development and implementation of methylated β-cyclodextrin-based systems.

References

- 1. onlinepharmacytech.info [onlinepharmacytech.info]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influence of β-Cyclodextrin Methylation on Host-Guest Complex Stability: A Theoretical Study of Intra- and Intermolecular Interactions as Well as Host Dimer Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repositorio.udd.cl [repositorio.udd.cl]

- 7. Methyl-beta-cyclodextrins: the role of number and types of substituents in solubilizing power - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. publishing.emanresearch.org [publishing.emanresearch.org]

- 13. Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. d-nb.info [d-nb.info]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 2D solid-state NMR analysis of inclusion in drug-cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. repository.lib.tottori-u.ac.jp [repository.lib.tottori-u.ac.jp]

- 19. researchgate.net [researchgate.net]

- 20. NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. oatext.com [oatext.com]

- 23. mdpi.com [mdpi.com]

Methyl-β-cyclodextrin as a cholesterol-removing agent in cell biology

An In-depth Technical Guide to Methyl-β-cyclodextrin as a Cholesterol-Removing Agent in Cell Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-β-cyclodextrin (MβCD) is a cyclic oligosaccharide that is widely utilized in cell biology as a powerful tool for acutely depleting cholesterol from cellular membranes.[1] Cholesterol is an indispensable component of mammalian cell membranes, playing critical roles in maintaining membrane fluidity, permeability, and the organization of membrane domains such as lipid rafts.[2] By selectively extracting cholesterol, MβCD allows researchers to investigate the profound impact of cholesterol on a multitude of cellular processes, including membrane trafficking, cell signaling, and the function of membrane proteins.[2][3][4] This guide provides a comprehensive overview of the mechanism, applications, and experimental considerations for using MβCD as a cholesterol-removing agent.

Mechanism of Action

MβCD consists of seven α-1,4-linked glucopyranose units, forming a truncated cone structure. This structure features a hydrophilic exterior, which makes it water-soluble, and a hydrophobic interior cavity. The hydrophobic cavity is perfectly sized to encapsulate cholesterol molecules, effectively sequestering them from the plasma membrane.[2][5] The primary mechanism involves the MβCD molecule acting as a cholesterol acceptor, creating a concentration gradient that drives the movement of cholesterol from the cell membrane into the cyclodextrin (B1172386) cavity.[6] While highly efficient at removing cholesterol, it is important to note that at high concentrations or with prolonged exposure, MβCD can also extract other lipids, such as phospholipids, from the membrane.[6][7]

Data Presentation: Efficacy of Cholesterol Removal

The efficiency of cholesterol depletion by MβCD is dependent on several factors, including the concentration of MβCD used, the duration of the incubation, the cell type, and the temperature.[6] Higher concentrations and longer incubation times generally result in more extensive cholesterol removal, although this can also increase the risk of cytotoxicity.[6][8] The optimal conditions must be determined empirically for each cell type and experimental system.

| MβCD Concentration (mM) | Incubation Time | Cell Type | Cholesterol Depletion (%) | Reference(s) |

| 10 | 60 min | Human MSCs | ~50.8% | [8] |

| 10 | 50 min | HeLa Cells | ~40% | [9] |

| 5-10 | > 2 hours | Various | 80-90% | [6] |

| 5 | 30 min | HEK-A2aR Cells | ~58% | [10] |

| 5 | 2 hours | Endothelial Cells | ~50% | [6] |

| 4 | 60 min | 3T3-L1 Adipocytes | ~50% | [11] |

| 2.5 | 15 min | Jurkat T Cells | ~40% | [2] |

| 1 | 30 min | Neurons | ~30% | [6] |

Experimental Protocols

Accurate and reproducible results when using MβCD require careful adherence to established protocols. Below are methodologies for key experiments.

General Workflow for Cholesterol Depletion

The following diagram outlines a typical experimental workflow for studying the effects of cholesterol depletion.

Protocol for Cholesterol Depletion from Cultured Cells

This protocol is a general guideline and should be optimized for specific cell types.[9][10]

-

Cell Preparation: Plate cells and grow them to approximately 80% confluency.

-

Serum Starvation: Prior to treatment, wash the cells with phosphate-buffered saline (PBS) and incubate them in a serum-free medium for at least 3 hours. This step prevents MβCD from being inactivated by serum components.

-

MβCD Treatment: Prepare a stock solution of MβCD in serum-free medium at the desired concentration (typically ranging from 1 mM to 10 mM).

-

Incubation: Remove the serum-free medium from the cells and add the MβCD solution. Incubate the cells at 37°C for a predetermined time (typically 15 to 60 minutes).

-

Washing: After incubation, aspirate the MβCD solution and wash the cells thoroughly two to three times with warm PBS to remove any residual MβCD.

-

Proceed to Analysis: The cells are now ready for downstream applications, such as protein analysis, immunofluorescence, or functional assays.

Protocol for Preparing Cholesterol-Loaded MβCD (Control)

To ensure that the observed cellular effects are due to cholesterol removal and not an artifact of MβCD treatment itself, a "cholesterol-matched" control is essential.[2][6]

-

Preparation: Add a desired amount of cholesterol (dissolved in an organic solvent like chloroform/methanol) to a glass tube and evaporate the solvent under a stream of nitrogen to form a thin film.

-

Complexation: Add an MβCD solution (e.g., 5 mM in serum-free DMEM) to the dried cholesterol. The molar ratio of MβCD to cholesterol is critical and often ranges from 50:1 to 8:1.[6][10]

-

Incubation: Vortex the tube vigorously for several minutes, then sonicate. Incubate the mixture overnight in a shaking water bath at 37°C to allow for the formation of the inclusion complexes.[6]

-

Application: Use this cholesterol-MβCD complex solution to treat control cells in parallel with the MβCD-only treated cells. This complex should not cause a net removal of cellular cholesterol.[2]

Protocol for Assessment of Cholesterol Depletion (Filipin Staining)

Filipin (B1216100) is a fluorescent polyene antibiotic that binds specifically to cholesterol and is commonly used to visualize cellular cholesterol distribution.[9]

-

Cell Treatment: Deplete cholesterol from cells using the protocol described in 4.2.

-

Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde (PFA) in PBS for 20-30 minutes at room temperature.

-

Staining: Wash the cells again with PBS and then incubate with a filipin solution (e.g., 50 µg/mL in PBS) for 1-2 hours at room temperature, protected from light.

-

Imaging: Wash the cells thoroughly with PBS and mount them for fluorescence microscopy. A decrease in fluorescence intensity at the plasma membrane indicates successful cholesterol depletion.[9]

Effects on Cellular Signaling Pathways

Cholesterol is a key regulator of the structure and function of specialized membrane microdomains known as lipid rafts. These domains are enriched in cholesterol and sphingolipids and serve as platforms for signal transduction by concentrating or excluding specific signaling molecules.[11][12] Consequently, MβCD-mediated disruption of lipid rafts has profound effects on numerous signaling pathways.

Impact on Lipid Rafts and T-Cell Activation

In T lymphocytes, lipid rafts are crucial for the initiation of T-cell receptor (TCR) signaling. They facilitate the colocalization of key signaling molecules like the protein tyrosine kinase Lck and the adapter protein LAT.[12][13] Cholesterol depletion with MβCD disrupts these rafts, which can impair the recruitment and activation of these molecules, thereby altering T-cell activation.[13] Paradoxically, some studies show that limited cholesterol depletion can induce T-cell activation by causing aggregation of remaining lipid rafts.[1]

Impact on Receptor Tyrosine Kinase (RTK) Signaling

RTKs are critical for regulating cell growth, differentiation, and survival. Their localization within lipid rafts can modulate their activity.[14] Cholesterol depletion can alter RTK signaling by affecting receptor dimerization, internalization, and association with downstream effectors.[8][14] For example, cholesterol is essential for the proper formation of clathrin-coated pits, and its removal can inhibit the endocytosis of RTKs like the EGF receptor, thereby altering the duration and intensity of their signaling.[3][4]

References

- 1. Cholesterol Depletion Using Methyl-β-cyclodextrin | Springer Nature Experiments [experiments.springernature.com]

- 2. diva-portal.org [diva-portal.org]

- 3. Extraction of Cholesterol with Methyl-β-Cyclodextrin Perturbs Formation of Clathrin-coated Endocytic Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. molbiolcell.org [molbiolcell.org]

- 5. researchgate.net [researchgate.net]

- 6. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl-β-Cyclodextrins Preferentially Remove Cholesterol from the Liquid Disordered Phase in Giant Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cholesterol Depletion by MβCD Enhances Cell Membrane Tension and Its Variations-Reducing Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Membrane Cholesterol Depletion Reduces Downstream Signaling Activity of the Adenosine A2a Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyclodextrin-Mediated Cholesterol Depletion Induces Adiponectin Secretion in 3T3-L1 Adipocytes [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Effects of methyl-beta-cyclodextrin on T lymphocytes lipid rafts with aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Spatial regulation of receptor tyrosine kinases in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Guide to the Biophysical Characterization of Methyl-β-cyclodextrin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl-β-cyclodextrin (MβCD) is a chemically modified cyclic oligosaccharide derived from β-cyclodextrin, which is composed of seven α-1,4-linked glucopyranose units. The methylation of the hydroxyl groups on the parent molecule significantly enhances its aqueous solubility and affinity for hydrophobic guest molecules compared to the native β-cyclodextrin. Structurally, MβCD retains the truncated cone or torus shape, featuring a hydrophilic exterior and a lipophilic inner cavity. This unique structure allows it to form water-soluble inclusion complexes with a wide variety of poorly soluble compounds.

In the fields of drug delivery and cell biology, MβCD is extensively utilized as a solubilizing excipient and a potent tool for manipulating cellular cholesterol levels.[1][2][3] Its ability to selectively extract cholesterol from cellular membranes makes it an invaluable reagent for studying the structure and function of cholesterol-rich microdomains known as lipid rafts.[1][3] The disruption of these rafts has profound effects on various cellular processes, including signal transduction, endocytosis, and membrane trafficking. This guide provides a comprehensive overview of the key biophysical properties of MβCD, detailed protocols for its characterization, and its mechanism of action on cellular signaling pathways.

Core Biophysical Properties

The biophysical characteristics of MβCD can vary between manufacturers and even between batches due to differences in the degree and pattern of methylation.[4][5] It is crucial to characterize each batch for rigorous and reproducible research.

Summary of Quantitative Data

The following table summarizes key quantitative parameters for MβCD.

| Parameter | Typical Value / Range | Method of Determination | Notes |

| Physical Properties | |||

| Average Molecular Weight | ~1300 - 1340 g/mol | Mass Spectrometry | Varies based on the average degree of substitution (DS) of methyl groups. The exact MW of β-cyclodextrin is 1134.6 g/mol .[4] |

| Degree of Substitution (DS) | Typically 1.7 - 1.9 methyl groups per glucose unit (Total DS: ~12-14) | NMR Spectroscopy | Commercial MβCD is a heterogeneous mixture of isomers. |

| Aqueous Solubility (25 °C) | > 500 g/L | Gravimetric Analysis | Significantly higher than the parent β-cyclodextrin (~18.5 g/L). |

| Hydrodynamic Radius (Rн) | ~1 nm | Dynamic Light Scattering (DLS) | Represents the effective radius of the molecule in solution. Can be influenced by solvent shell.[6] |

| Thermal Properties | |||

| Thermal Decomposition | Onset ~250-300 °C | TGA / DSC | Decomposes in a major step, leaving a stable char residue in an inert atmosphere.[7][8] The exact temperature depends on the specific DS and heating rate. |

| Binding & Thermodynamics | |||

| Binding Free Energy (ΔG) | -75.55 kJ/mol (for Cholesterol) | Molecular Dynamics (Calc.) | Indicates a spontaneous and energetically favorable binding of cholesterol into the MβCD cavity.[9] |

| Enthalpy of Reaction (ΔH) | 46 kJ/mol (for 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC) | Isothermal Titration Calorimetry (ITC) | Represents the heat change upon binding of a single phospholipid molecule.[10][11] |

| Stability Constant (Kₛ) | 218.76 M⁻¹ (for β-Caryophyllene) | Phase Solubility Studies | Represents the equilibrium between the free and complexed states. Value is highly dependent on the specific guest molecule.[12] |

Experimental Protocols for Characterization

Workflow for MβCD Characterization

The following diagram illustrates a general workflow for the comprehensive biophysical characterization of MβCD.

References

- 1. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. diva-portal.org [diva-portal.org]

- 4. Analytical Characterization of Methyl-β-Cyclodextrin for Pharmacological Activity to Reduce Lysosomal Cholesterol Accumulation in Niemann-Pick Disease Type C1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analytical Characterization of Methyl-β-Cyclodextrin for Pharmacological Activity to Reduce Lysosomal Cholesterol Accumulation in Niemann-Pick Disease Type C1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydrodynamic properties of cyclodextrin molecules in dilute solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thermal degradation of cyclodextrins [iris.unito.it]

- 9. Exploring the role of cyclodextrins as a cholesterol scavenger: a molecular dynamics investigation of conformational changes and thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Calorimetric measurement of phospholipid interaction with methyl-beta-cyclodextrin [edoc.unibas.ch]

- 12. Methyl-β-cyclodextrin Inclusion Complex with β-Caryophyllene: Preparation, Characterization, and Improvement of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrophobic Cavity of Methyl-β-Cyclodextrin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the hydrophobic cavity of Methyl-β-cyclodextrin (MβCD), a key excipient in the pharmaceutical industry. MβCD's ability to form inclusion complexes with a wide range of guest molecules is central to its utility in enhancing the solubility, stability, and bioavailability of poorly water-soluble drugs.[1][2] This document details the physicochemical properties of the MβCD cavity, outlines rigorous experimental protocols for its investigation, and presents quantitative data to inform research and development.

Physicochemical Characteristics of the MβCD Hydrophobic Cavity

Methyl-β-cyclodextrin is a cyclic oligosaccharide composed of seven α-1,4-linked glucopyranose units.[2][3] The methylation of the hydroxyl groups on the exterior of the torus-shaped molecule enhances its aqueous solubility compared to its parent compound, β-cyclodextrin.[2][4] The interior of the MβCD cavity is lined with glycosidic oxygen atoms and methylene (B1212753) protons, creating a nonpolar, hydrophobic (lipophilic) microenvironment.[2][5] This unique structure allows MβCD to encapsulate hydrophobic "guest" molecules, or specific moieties of a molecule, that are sterically compatible with the cavity dimensions.

The formation of these host-guest inclusion complexes is driven by non-covalent interactions, including van der Waals forces and hydrophobic interactions.[6] The release of high-enthalpy water molecules from the cavity upon guest inclusion is a major thermodynamic driving force for complexation.[6]

Table 1: Physicochemical and Structural Properties of β-Cyclodextrin and Methyl-β-Cyclodextrin

| Property | β-Cyclodextrin (β-CD) | Methyl-β-Cyclodextrin (MβCD) | Reference(s) |

| Number of Glucopyranose Units | 7 | 7 | [2][3] |

| Molecular Weight (approx.) | ~1135 g/mol | ~1320 g/mol | [5] |

| Cavity Diameter | 0.60–0.65 nm (~6.0–6.5 Å) | Similar to β-CD, with slight variations | [2][7] |

| Cavity Height | ~0.78 nm (~7.8 Å) | ~0.78 nm (~7.8 Å) | [7] |

| Water Solubility at Room Temp. | ~1.85 g/100 mL | >50 g/100 mL | [2][4] |

Experimental Protocols for Investigating the Hydrophobic Cavity

The characterization of MβCD inclusion complexes is essential for understanding the stoichiometry, stability, and thermodynamics of the host-guest interaction. A combination of analytical techniques is often employed for a comprehensive analysis.[1]

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.[8] From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.

Detailed Experimental Protocol:

-

Solution Preparation:

-

Prepare a solution of MβCD (typically in the syringe) and a solution of the guest molecule (typically in the sample cell) in the same buffer (e.g., phosphate-buffered saline, PBS, or deionized water).

-

The concentrations should be carefully chosen to ensure the "c-window" (c = n * Ka * [macromolecule]) is within the optimal range for the instrument (typically 5 < c < 500).[9][10]

-

Accurately determine the concentrations of both solutions. Degas all solutions thoroughly before use to prevent bubble formation.[11]

-

-

Instrument Setup:

-

Titration:

-

Set the experimental temperature (e.g., 25 °C or 298.15 K).[13]

-

Perform a series of small injections (e.g., 5-10 µL) of the MβCD solution into the guest solution while stirring.[14]

-

The heat change associated with each injection is measured. As the guest molecule becomes saturated with MβCD, the heat change per injection decreases until only the heat of dilution is observed.

-

-

Data Analysis:

-

Integrate the raw data (power vs. time) to obtain the heat change per injection (µcal/mol).

-

Plot the heat change per mole of injectant against the molar ratio of MβCD to the guest molecule.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a single set of identical sites) to determine Ka, ΔH, and n.[13][12]

-

Perform a control experiment by injecting the MβCD solution into the buffer alone to subtract the heat of dilution.[12]

-

NMR spectroscopy is a highly effective method for confirming the formation of an inclusion complex and elucidating its geometry in solution.[3][15] Changes in the chemical shifts of protons on both the host (MβCD) and guest molecules upon complexation provide direct evidence of interaction.

Detailed Experimental Protocol:

-

Sample Preparation:

-

¹H NMR Experiments:

-

Acquire ¹H NMR spectra for all samples.

-

Observe the chemical shifts of the MβCD protons (H-3 and H-5, located inside the cavity, and H-1, H-2, H-4 on the exterior) and the protons of the guest molecule.[3][16]

-

A significant upfield shift of the H-3 and H-5 protons of MβCD is indicative of the guest molecule's inclusion within the hydrophobic cavity.[3]

-

Changes in the chemical shifts of the guest's protons also confirm complexation.

-

-

2D NMR (ROESY) Experiments:

-

To determine the specific geometry of the inclusion complex, perform a 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment on a sample containing both MβCD and the guest.

-

The presence of cross-peaks between the protons of the guest molecule and the internal protons (H-3, H-5) of MβCD provides definitive proof of inclusion and reveals which part of the guest molecule is inserted into the cavity.[17][18]

-

-

Data Analysis:

-

Analyze the changes in chemical shifts (Δδ) to determine the association constant (Ka) by fitting the data to a non-linear regression model.

-

Use the continuous variation method (Job's plot) by plotting the change in chemical shift against the mole fraction to determine the stoichiometry of the complex. A maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry.[15]

-

Fluorescence spectroscopy is a sensitive technique for studying inclusion complexes, particularly when the guest molecule is fluorescent or when a fluorescent probe is used in a competitive binding assay.[19] The change in the fluorescence properties (e.g., intensity, emission wavelength) of a fluorophore upon moving from a polar aqueous environment to the nonpolar MβCD cavity provides information about the binding event.[20]

Detailed Experimental Protocol:

-

Direct Titration (for fluorescent guests):

-

Prepare a solution of the fluorescent guest molecule at a fixed concentration.

-

Record its initial fluorescence spectrum.

-

Titrate the guest solution with increasing concentrations of MβCD.

-

Record the fluorescence spectrum after each addition and equilibration. An increase in fluorescence intensity and/or a blue shift in the emission maximum typically indicates the inclusion of the fluorophore into the hydrophobic cavity.

-

-

Competitive Binding Assay:

-

This method is used for non-fluorescent guests.[21]

-

A fluorescent probe (e.g., 8-Anilino-1-naphthalenesulfonic acid, ANS) that is known to bind to the MβCD cavity is used.

-

Prepare a solution containing both MβCD and the fluorescent probe, and measure its fluorescence.

-

Titrate this solution with the non-fluorescent guest molecule.

-

The guest will compete with the probe for the MβCD cavity, displacing the probe back into the aqueous environment. This results in a decrease in fluorescence intensity.[22]

-

-

Data Analysis:

-

Plot the change in fluorescence intensity against the concentration of MβCD (direct titration) or the guest molecule (competitive assay).

-

The binding constant can be calculated by fitting the titration curve to the appropriate binding isotherm equation (e.g., Benesi-Hildebrand equation for 1:1 complexes).

-

The phase solubility method, as described by Higuchi and Connors, is a fundamental technique to determine the stoichiometry and apparent stability constant (Ks) of a drug-cyclodextrin complex.[23][24] It relies on measuring the increase in the solubility of a poorly water-soluble guest in the presence of increasing concentrations of MβCD.

Detailed Experimental Protocol:

-

Sample Preparation:

-

Prepare a series of aqueous solutions with increasing concentrations of MβCD (e.g., 0 to 40 mM).[25]

-

Add an excess amount of the guest drug to each solution.

-

-

Equilibration:

-

Quantification:

-

After equilibration, centrifuge the suspensions to separate the undissolved guest.

-

Filter the supernatant through a suitable membrane filter (e.g., 0.45 µm).[24][25]

-

Dilute the filtered solution and determine the concentration of the dissolved guest using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

-

-

Data Analysis:

-

Plot the total concentration of the dissolved guest against the concentration of MβCD. This is the phase solubility diagram.

-

The type of curve indicates the nature of the complex. A linear (AL-type) plot is indicative of a 1:1 soluble complex.[26]

-

The apparent stability constant (Ks) for a 1:1 complex can be calculated from the slope of the linear portion of the diagram and the intrinsic solubility of the guest (S₀) using the Higuchi-Connors equation:

-

Ks = slope / (S₀ * (1 - slope))

-

-

Quantitative Data on MβCD Inclusion Complexes

The stability and thermodynamic parameters of inclusion complexes are highly dependent on the specific guest molecule. The following table provides examples of binding data for MβCD with different guests.

Table 2: Thermodynamic and Binding Parameters for MβCD Inclusion Complexes at 298.15 K (25 °C)

| Guest Molecule | Technique | Stoichiometry (n) | Binding Constant (Ka, M⁻¹) | ΔG (kJ/mol) | ΔH (kJ/mol) | -TΔS (kJ/mol) | Reference(s) |

| Ibuprofen | ITC | ~1 | - | -26.4 ± 0.1 | -15.8 ± 0.1 | -10.6 | [10] |

| β-Caryophyllene | Phase Solubility | 1:1 | 218.76 | - | - | - | [25] |

| Phenol | DFT Calculation | 1:1 | - | -5.23 kcal/mol (~-21.9) | - | - | [27] |

| Tetramethylenedisulfotetramine (B181443) (TETS) | NMR | 1:1 | 537 ± 26 | - | - | - | [17] |

| Thymol | NMR | 1:1 | 1800 | - | - | - | [18] |

| Carvacrol | NMR | 1:1 | 2000 | - | - | - | [18] |

Note: Direct comparison between different studies should be made with caution due to variations in experimental conditions (e.g., buffer, pH, temperature).

Visualizations of Experimental Workflows and Concepts

Diagrams generated using Graphviz provide clear visual representations of the processes involved in investigating the MβCD hydrophobic cavity.

Caption: General experimental workflow for characterizing MβCD inclusion complexes.

Caption: Formation of an inclusion complex between MβCD and a guest molecule.

Conclusion

The hydrophobic cavity of Methyl-β-cyclodextrin is a versatile tool in pharmaceutical sciences. A thorough investigation using a combination of thermodynamic, spectroscopic, and solubility methods is crucial for the rational design and development of drug formulations. The protocols and data presented in this guide offer a robust framework for researchers to characterize MβCD-guest interactions, ultimately enabling the optimization of drug delivery systems.

References

- 1. Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Blog Series 1: The Basics of Cyclodextrins | Blog | Biosynth [biosynth.com]

- 3. onlinepharmacytech.info [onlinepharmacytech.info]

- 4. icyclodextrin.com [icyclodextrin.com]

- 5. Methyl-β-cyclodextrin - CD Formulation [formulationbio.com]

- 6. Molecular View into the Cyclodextrin Cavity: Structure and Hydration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclodextrins: Assessing the Impact of Cavity Size, Occupancy, and Substitutions on Cytotoxicity and Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. Experimental Characterization of the Association of β-Cyclodextrin and Eight Novel Cyclodextrin Derivatives with Two Guest Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]

- 12. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. d-nb.info [d-nb.info]

- 17. NMR spectroscopic investigation of inclusion complexes between cyclodextrins and the neurotoxin tetramethylenedisulfotetramine [pubmed.ncbi.nlm.nih.gov]

- 18. Nuclear Magnetic Resonance Spectroscopic and Thermodynamic Characterization of Hydroxypropyl-cyclodextrin Inclusion Complexes with Bioactive Molecules from Plant Mother Tinctures - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Host-Guest Complexation Studied by Fluorescence Correlation Spectroscopy: Adamantane–Cyclodextrin Inclusion - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchwith.stevens.edu [researchwith.stevens.edu]

- 22. Competitive host-guest interaction between β-cyclodextrin polymer and pyrene-labeled probes for fluorescence analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

- 24. 2.2. Phase Solubility Study [bio-protocol.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. mdpi.com [mdpi.com]

- 27. Influence of β-Cyclodextrin Methylation on Host-Guest Complex Stability: A Theoretical Study of Intra- and Intermolecular Interactions as Well as Host Dimer Formation - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary studies on Methyl-β-cyclodextrin in neuroscience research

An In-depth Technical Guide to Methyl-β-cyclodextrin in Neuroscience Research

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-β-cyclodextrin (MβCD), a cyclic oligosaccharide, has emerged as an indispensable tool in neuroscience research. Its primary and most well-characterized function is the chelation and removal of cholesterol from cellular membranes. This property allows for the acute and efficient disruption of cholesterol-rich microdomains known as lipid rafts. Consequently, MβCD provides a powerful method for investigating the significant role of membrane cholesterol and lipid raft integrity in a multitude of neuronal processes, including signal transduction, receptor trafficking, and synaptic function. Furthermore, MβCD is under investigation for its therapeutic potential in various neurodegenerative disorders characterized by lipid dysregulation, such as Niemann-Pick type C disease, Alzheimer's disease, and Parkinson's disease. This guide offers a comprehensive overview of MβCD's mechanisms, applications, and experimental protocols relevant to the field of neuroscience.

Core Mechanism of Action: Cholesterol Depletion

MβCD consists of seven glucopyranose units forming a truncated cone structure with a hydrophilic exterior and a lipophilic interior cavity. This central cavity has a high affinity for cholesterol, enabling it to act as a shuttle, extracting cholesterol molecules from the plasma membrane and solubilizing them in the aqueous extracellular medium. This acute depletion of membrane cholesterol leads to the disorganization of lipid rafts, which are platforms for concentrating signaling molecules.

Applications in Neuroscience

Elucidating the Role of Lipid Rafts

Lipid rafts are critical for neuronal function, acting as organizing centers for neurotransmitter receptors, ion channels, and signaling molecules. Treatment with MβCD disperses these rafts, allowing researchers to probe their function. For instance, studies have shown that MβCD treatment causes the redistribution of α7 nicotinic acetylcholine (B1216132) receptors, indicating that lipid raft integrity is essential for maintaining receptor clustering at somatic spines of ciliary neurons[1]. Similarly, about 70% of delta-opioid receptors (DORs) are found in lipid raft-like domains, and MβCD treatment shifts these receptors to higher-density membrane fractions, thereby attenuating DOR-mediated signaling in neuronal cells[2].

Investigating Neurodegenerative Disorders

Several neurodegenerative diseases are linked to aberrant lipid metabolism.

-

Niemann-Pick Type C (NPC) Disease: NPC is characterized by the accumulation of cholesterol in late endosomes and lysosomes. MβCD and its derivative, 2-hydroxypropyl-β-cyclodextrin (HPβCD), have been shown to effectively reduce this lysosomal cholesterol buildup in both cellular and animal models of NPC[3][4][5][6].

-

Synucleinopathies (e.g., Parkinson's Disease): The aggregation of α-synuclein is a key pathological feature. MβCD has been found to reduce the levels of α-synuclein in membrane and detergent-insoluble fractions in both transfected cell lines and transgenic mice, suggesting that modifying cholesterol levels could be a therapeutic strategy[7].

-

Alzheimer's Disease: MβCD's parent compounds, β-cyclodextrins, can directly bind to amyloid-beta (Aβ) peptides, reducing their neurotoxicity[8]. The derivative HPβCD has been shown to decrease Aβ plaque deposition in mouse models[5].

Drug Delivery to the Central Nervous System

The blood-brain barrier (BBB) poses a significant challenge for drug delivery. Modified β-cyclodextrins are being developed as nanocarriers to transport therapeutic agents across the BBB. For example, lactoferrin-conjugated β-cyclodextrin nanoparticles have demonstrated significantly improved BBB transport efficiency in mice[9]. These biodegradable nanoparticles could serve as carriers for hydrophobic drugs to treat chronic brain diseases[9][10].

Quantitative Data Summary

The effects of MβCD are highly dependent on concentration, duration of exposure, and cell type.

| Cell Type | MβCD Concentration | Treatment Duration | Cholesterol Reduction | Key Finding | Reference |

| Human Differentiated Neurons | 66.9 µM (EC₅₀) | N/A | 50% | Determined EC₅₀ for cholesterol reduction. | [4] |

| Human Astrocytes | 110.7 µM (EC₅₀) | N/A | 50% | Astrocytes are less sensitive than neurons. | [4] |

| NG108-15 Cells | 2% (~15 mM) | 1 hour | 52.0 ± 3.9% | Attenuated delta-opioid receptor signaling. | [2] |

| Rat Caudate Putamen | 2% (~15 mM) | 1 hour | 76.7 ± 1.2% | Shifted opioid receptors out of lipid rafts. | [2] |

| Ciliary Neurons | 8 mM | 1 hour | ~70% | Dispersed lipid rafts and α7nAChR clusters. | [1] |

| Cerebellar Granule Neurons | 5 mM | N/A | N/A | Reduced IKso potassium currents by ~40%. | [11][12] |

| Rat Brain Synaptosomes | 15 mM | Acute | Significant | Increased extracellular glutamate (B1630785) levels. | [13] |

| Cell Type | MβCD Concentration | Treatment Duration | Viability/Toxicity Outcome | Reference |

| NGF-differentiated PC12 | 0.12% (~1.2 mg/mL) | 24 hours | Normal viability (94.2 ± 0.7%). | [14][15] |

| NGF-differentiated PC12 | 0.18% - 0.38% | 24 hours | Significant increase in cell death. | [14] |

| NGF-differentiated PC12 | 0.25% (~2.5 mg/mL) | 24 hours | Induced apoptosis (nuclear condensation, increased caspase-3 activity). | [14][15] |

| Immortalized Schwann Cells | 0.12% | N/A | Normal viability. | [14][15] |

| Immortalized Schwann Cells | 0.25% | N/A | Significant toxicity. | [14][15] |

| NPC1 Fibroblasts | up to 300 µM | 4 days | No observed cytotoxicity. | [6] |

Key Experimental Protocols

Acute Cholesterol Depletion from Neuronal Cell Cultures

This protocol provides a general framework for using MβCD to remove cholesterol from cultured cells. It is critical to optimize concentrations and incubation times for each specific cell type and experimental question.

Materials:

-

Neuronal cells (e.g., primary cortical neurons, SH-SY5Y, PC12)

-

Cell culture medium (serum-free for treatment)

-

Methyl-β-cyclodextrin (MβCD) powder

-

Phosphate-buffered saline (PBS)

-

Optional: Cholesterol for control experiments

Procedure:

-

Cell Preparation: Plate cells and grow under standard conditions until they reach the desired confluency (typically ~80%)[16].

-

Prepare MβCD Stock Solution: Prepare a 100 mM stock solution of MβCD in serum-free culture medium or PBS. Ensure it is fully dissolved.

-

Prepare Working Solutions: Dilute the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 1 mM, 5 mM, 10 mM). Serum contains cholesterol and will interfere with MβCD's efficacy.

-

Control Preparation (Optional but Recommended): To create a cholesterol-saturated MβCD control, mix MβCD with cholesterol at a specific molar ratio (e.g., 1:4 MβCD:cholesterol) and incubate overnight at 37°C to allow complex formation[17][18]. This control helps distinguish cholesterol-dependent effects from other potential non-specific effects of MβCD.

-

Treatment:

-

Post-Treatment:

-

Aspirate the MβCD-containing medium.

-

Wash the cells three times with warm PBS or serum-free medium to remove the MβCD.

-

The cells are now ready for downstream analysis (e.g., lysis for Western blot, fixation for immunocytochemistry, or functional assays).

-

Verification of Depletion:

-

Filipin Staining: Use the fluorescent dye filipin, which binds specifically to unesterified cholesterol, to visualize changes in plasma membrane cholesterol. A reduction in fluorescence intensity indicates successful depletion.

-

Amplex Red Cholesterol Assay: A quantitative, enzyme-based assay to measure the total amount of cholesterol in cell lysates.

MβCD and Neuronal Signaling Pathways

MβCD treatment can significantly alter signaling cascades by disrupting the spatial organization of receptors and downstream effectors within lipid rafts.

Receptor Tyrosine Kinase (RTK) and Insulin Signaling

Signaling through insulin, nerve growth factor (NGF), and brain-derived neurotrophic factor (BDNF) is altered by cholesterol depletion. In neuron-derived cells, MβCD treatment leads to decreased phosphorylation (activation) of key downstream molecules like IRS-1, Akt, and ERK upon stimulation[21]. This suggests that the proper assembly of the receptor signaling complex is dependent on the integrity of the membrane's lipid environment.

AMPK-Autophagy Pathway

In models of Niemann-Pick C1 disease, MβCD has been shown to restore impaired autophagy. This effect is mediated by the direct binding of MβCD to the β-subunits of AMP-activated protein kinase (AMPK), leading to its activation[22]. Activated AMPK then promotes autophagy flux, which helps clear the accumulated lysosomal cholesterol. This represents a cholesterol-independent mechanism of action.

Important Considerations and Limitations

-

Toxicity: MβCD can be toxic to cells, particularly at higher concentrations and with longer exposure times. It is crucial to perform viability assays (e.g., Trypan blue exclusion, MTT assay) to determine the non-toxic working concentration for a given cell type[14][15][16].

-

Cholesterol-Independent Effects: While cholesterol removal is its primary function, MβCD can have off-target effects. It may interact directly with membrane proteins, such as TASK channels, or extract other lipids like sphingomyelin[11][12][17][23]. The use of cholesterol-saturated MβCD as a control is essential to mitigate these confounding factors.

-

Cell-Type Specificity: The extent of cholesterol depletion and the cellular response to MβCD can vary significantly between different types of neurons and glial cells[4][17].

-

In Vivo Application: Systemic administration of MβCD is challenging as it has low permeability across the intact blood-brain barrier[8][24][25]. Direct administration into the CNS is often required for therapeutic effect in animal models[24].

Conclusion

Methyl-β-cyclodextrin is a versatile and powerful molecular tool that has significantly advanced our understanding of cholesterol's role in the central nervous system. By enabling the acute and controllable depletion of membrane cholesterol, it allows for detailed investigation into the structure and function of lipid rafts and their impact on neuronal signaling, receptor function, and synaptic transmission. Its efficacy in reducing pathological lipid and protein accumulation in models of neurodegenerative diseases highlights its potential as a basis for novel therapeutic strategies. However, researchers must remain vigilant of its potential for cytotoxicity and off-target effects, employing rigorous controls to ensure the validity of their findings. As research progresses, MβCD will undoubtedly continue to be a key agent in unraveling the complex interplay between membrane lipids and neuronal health and disease.

References

- 1. jneurosci.org [jneurosci.org]

- 2. Cholesterol reduction by methyl-β-cyclodextrin attenuates the delta opioid receptor-mediated signaling in neuronal cells but enhances it in non-neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Evaluation of cholesterol reduction activity of methyl-β-cyclodextrin using differentiated human neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclodextrin-Containing Drug Delivery Systems and Their Applications in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analytical Characterization of Methyl-β-Cyclodextrin for Pharmacological Activity to Reduce Lysosomal Cholesterol Accumulation in Niemann-Pick Disease Type C1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of the cholesterol-lowering compound methyl-beta-cyclodextrin in models of alpha-synucleinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclodextrins as Emerging Therapeutic Tools in the Treatment of Cholesterol-Associated Vascular and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel lactoferrin-modified β-cyclodextrin nanocarrier for brain-targeting drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. β-cyclodextrin-poly(β-amino ester) nanoparticles for sustained drug delivery across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Direct Interaction between Cyclodextrins and TASK Channels Decreases the Leak Current in Cerebellar Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]